molecular formula C12H3Cl5O2 B1595479 1,2,4,6,8-Pentachlorodibenzo-p-dioxin CAS No. 71998-76-0

1,2,4,6,8-Pentachlorodibenzo-p-dioxin

Cat. No. B1595479
CAS RN: 71998-76-0
M. Wt: 356.4 g/mol
InChI Key: SJJWALZHAWITMS-UHFFFAOYSA-N
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Description

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .


Physical And Chemical Properties Analysis

The chemical formula of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2 . It has an average molecular mass of 356.416 g/mol and a monoisotopic mass of 353.858 g/mol .

Scientific Research Applications

1. Cancer Research and Treatment

1,2,4,6,8-Pentachlorodibenzo-p-dioxin, as part of the larger group of chlorinated dibenzo-p-dioxins, has been studied for its effects on cancer, particularly breast cancer. Zhang et al. (2009) found that various chlorinated aromatic compounds, including 1,2,4,6,8-Pentachlorodibenzo-p-dioxin, can inhibit the proliferation of certain breast cancer cell lines. This suggests a potential role for these compounds in the treatment of estrogen receptor-negative breast cancer (Zhang et al., 2009).

2. Reproductive Health

Studies have shown that mixtures including 1,2,4,6,8-Pentachlorodibenzo-p-dioxin can impact reproductive development in laboratory animals. Hamm et al. (2003) noted that exposure to a mixture of dioxins, furans, and polychlorinated biphenyls (PCBs), which included 1,2,4,6,8-Pentachlorodibenzo-p-dioxin, significantly affected puberty timing and reproductive organ development in both male and female offspring of exposed animals (Hamm, Chen, & Birnbaum, 2003).

3. Environmental and Health Impact Assessment

The compound has been studied in relation to its presence in the environment and its impact on human health. Collins et al. (2007) found that age and body mass index are important factors in determining serum levels of chlorinated dibenzo-p-dioxins, including 1,2,4,6,8-Pentachlorodibenzo-p-dioxin. This study provides valuable insight into how these compounds accumulate in the human body and their potential health impacts (Collins et al., 2007).

Safety And Hazards

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is a toxic polychlorinated dibenzo-p-dioxin . It is a poison by ingestion and a questionable carcinogen . When heated to decomposition, it emits toxic fumes of chlorine .

properties

IUPAC Name

1,2,4,6,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWALZHAWITMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074095
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6,8-Pentachlorodibenzo-p-dioxin

CAS RN

71998-76-0
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4,6,8-Pentachlorodibenzo-p-dioxin
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Reactant of Route 6
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Citations

For This Compound
1
Citations
K Jermyn-Gee, C Pekarik, T Havelka, G Barrett…
Number of citations: 2

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